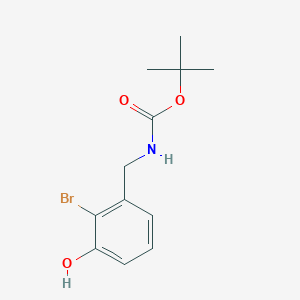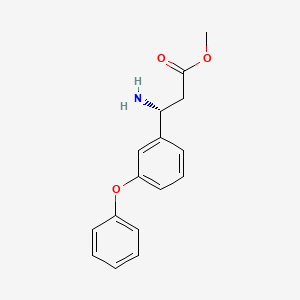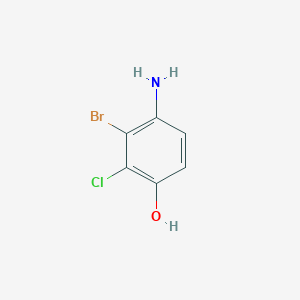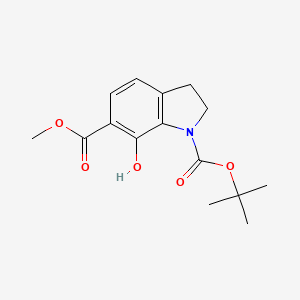
2-fluoro-6-iodo-N-methylaniline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-fluoro-6-iodo-N-methylaniline hydrochloride is an organic compound with a complex molecular structure. It consists of a benzene ring with a fluorine atom attached at the second position, an iodine atom at the sixth position, and an amine group (NHCH3) at the first position. The presence of the hydrochloride salt (HCl) implies a positive hydrogen ion (H+) associated with the negatively charged amine group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-6-iodo-N-methylaniline hydrochloride can be achieved through a multi-step process One common method involves the reaction of a nitrobenzene derivative with a reducing agent to form the corresponding aniline derivativeThe final step involves protonation with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar multi-step processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in these reactions include reducing agents, halogenating agents, and acids for protonation .
Analyse Des Réactions Chimiques
Types of Reactions
2-fluoro-6-iodo-N-methylaniline hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Halogen atoms on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce aniline derivatives. Substitution reactions can introduce various functional groups onto the benzene ring .
Applications De Recherche Scientifique
2-fluoro-6-iodo-N-methylaniline hydrochloride has several applications in scientific research, including:
Mécanisme D'action
The specific mechanism of action of 2-fluoro-6-iodo-N-methylaniline hydrochloride in biological systems is not well-documented. it is believed to interact with molecular targets such as enzymes and receptors, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction pathways and metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-fluoro-N-methylaniline hydrochloride: Similar structure but lacks the iodine atom.
4-fluoro-2-iodo-N-methylaniline hydrochloride: Similar structure with different positions of fluorine and iodine atoms
Uniqueness
2-fluoro-6-iodo-N-methylaniline hydrochloride is unique due to the specific positions of the fluorine and iodine atoms on the benzene ring. This unique arrangement can result in different chemical reactivity and biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C7H8ClFIN |
|---|---|
Poids moléculaire |
287.50 g/mol |
Nom IUPAC |
2-fluoro-6-iodo-N-methylaniline;hydrochloride |
InChI |
InChI=1S/C7H7FIN.ClH/c1-10-7-5(8)3-2-4-6(7)9;/h2-4,10H,1H3;1H |
Clé InChI |
CRVMJRRLLZKUCC-UHFFFAOYSA-N |
SMILES canonique |
CNC1=C(C=CC=C1I)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[6-bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]-4-chlorobenzamide](/img/structure/B13451280.png)
![(3E)-4-[(1R,2R,6S)-1,3,3-Trimethyl-7-oxabicyclo[4.1.0]hept-2-yl]-3-buten-2-one](/img/structure/B13451293.png)

![4-[(Dodecyloxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B13451299.png)

![(8R,9R,13S,14R,17R)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B13451311.png)
![6-Oxa-2,8-diazaspiro[3.5]nonan-7-one, trifluoroacetic acid](/img/structure/B13451312.png)

![(9H-fluoren-9-yl)methyl N-[3-(piperazin-1-yl)propyl]carbamate dihydrochloride](/img/structure/B13451329.png)


![(2S,4R)-N-[(1S,4S)-6-[4-(4-bromo-7-cyclopentyl-5-oxobenzimidazolo[1,2-a]quinazolin-9-yl)piperidin-1-yl]-4-methyl-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]hexyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B13451338.png)
![(8R,9S,13S,14S,16R,17R)-3,4-Dihydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-16,17-diyl Diacetate](/img/structure/B13451345.png)
